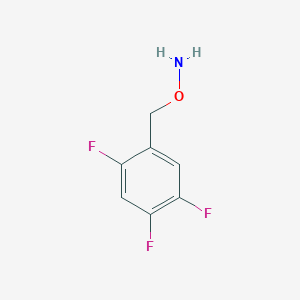

O-(2,4,5-Trifluorobenzyl)hydroxylamine

Description

Contextualization of O-Substituted Hydroxylamines in Modern Organic Chemistry

O-substituted hydroxylamines, which have the general structure R-O-NH₂, are valuable reagents and building blocks in contemporary organic chemistry. Unlike their N-substituted counterparts, the oxygen-linked substituent significantly influences their chemical behavior. They are widely employed in the synthesis of oximes and oxime ethers through their reaction with aldehydes and ketones. These oximes are stable intermediates that can be further converted into other functional groups, such as amines and amides, which are fundamental components of many organic molecules.

Furthermore, O-substituted hydroxylamines can serve as sources of electrophilic aminating agents. This reactivity allows for the formation of carbon-nitrogen, nitrogen-nitrogen, oxygen-nitrogen, and sulfur-nitrogen bonds, often without the need for expensive metal catalysts. This capability is crucial for the synthesis of aza-arenes and other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

Structural Features and Significance of Fluorinated Benzylhydroxylamine Derivatives

The structure of O-(2,4,5-Trifluorobenzyl)hydroxylamine combines the hydroxylamine (B1172632) core with a trifluorinated benzyl (B1604629) group. The incorporation of fluorine atoms into organic molecules is a key strategy in medicinal chemistry due to fluorine's unique properties. Fluorine is highly electronegative and has a small van der Waals radius, similar to that of a hydrogen atom. Its introduction can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Specifically, the trifluorobenzyl group in this compound is expected to enhance the compound's metabolic stability by blocking potential sites of oxidation on the benzene (B151609) ring. The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the hydroxylamine moiety. In the context of drug discovery, fluorinated benzylhydroxylamine derivatives have been investigated as inhibitors of various enzymes. For instance, O-benzylhydroxylamine and its halogenated derivatives have shown potential as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer and other diseases. The addition of halogen atoms to the aromatic ring has been found to improve the inhibitory potency of these compounds.

Overview of Research Trajectories for this compound and Related Compounds

While specific research trajectories for this compound are not well-documented, the research on analogous compounds provides a clear indication of its potential areas of application. A significant body of research exists for the closely related compound, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). PFBHA is widely used as a derivatizing agent in analytical chemistry for the sensitive detection of aldehydes and ketones using gas chromatography (GC) and liquid chromatography (LC). fishersci.com The pentafluorobenzyl group in PFBHA provides a strong signal in electron capture detectors, enabling trace-level analysis of carbonyl compounds.

Given this precedent, it is plausible that this compound could also function as a derivatizing agent. Furthermore, the broader class of fluorinated O-benzylhydroxylamines continues to be explored in medicinal chemistry for the development of novel therapeutic agents. Research in this area focuses on synthesizing libraries of these compounds with varying fluorination patterns on the benzyl ring to optimize their biological activity and pharmacokinetic profiles.

Structure

3D Structure

Properties

Molecular Formula |

C7H6F3NO |

|---|---|

Molecular Weight |

177.12 g/mol |

IUPAC Name |

O-[(2,4,5-trifluorophenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H6F3NO/c8-5-2-7(10)6(9)1-4(5)3-12-11/h1-2H,3,11H2 |

InChI Key |

RETUMVVGCDUCSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CON |

Origin of Product |

United States |

Synthetic Methodologies for O 2,4,5 Trifluorobenzyl Hydroxylamine and Its Analogues

General Strategies for O-Alkylation of Hydroxylamines

The O-alkylation of hydroxylamine (B1172632) derivatives is a key transformation for accessing a wide range of O-substituted hydroxylamines. Several reliable methods have been established, often employing a protected form of hydroxylamine to ensure regioselectivity and prevent undesired N-alkylation.

Reaction with N-Hydroxyphthalimide and Subsequent Hydrazinolysis

A robust and widely used two-step method for preparing O-alkylated hydroxylamines involves the Gabriel-type synthesis using N-hydroxyphthalimide (NHPI) as a hydroxylamine surrogate. This method ensures exclusive O-alkylation.

The process begins with the nucleophilic substitution reaction where the N-hydroxyphthalimide anion attacks an alkylating agent, such as 2,4,5-trifluorobenzyl bromide. This reaction forms an N-alkoxyphthalimide intermediate. The phthalimide (B116566) group serves as an excellent protecting group, preventing reactions at the nitrogen atom.

In the second step, the phthalimide group is removed to liberate the free O-alkylated hydroxylamine. This is typically accomplished by hydrazinolysis, involving treatment with hydrazine (B178648) (N₂H₄). The hydrazine cleaves the imide to form a stable phthalhydrazide (B32825) byproduct, releasing the desired O-(2,4,5-Trifluorobenzyl)hydroxylamine. This method is advantageous due to the clean removal of the protecting group and generally high yields. nih.gov

Mitsunobu Reaction and Related Phosphine-Mediated Approaches

The Mitsunobu reaction is a powerful tool for forming carbon-oxygen bonds and is well-suited for the O-alkylation of acidic nucleophiles like N-hydroxyphthalimide. organic-chemistry.orgnih.gov This reaction allows for the direct conversion of a primary or secondary alcohol, in this case, 2,4,5-trifluorobenzyl alcohol, into the corresponding O-substituted hydroxylamine derivative in a single step with stereochemical inversion at the alcohol carbon. organic-chemistry.orgmissouri.edu

The reaction mechanism involves the activation of the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govmissouri.edu The triphenylphosphine and DEAD combine to form a phosphonium (B103445) salt intermediate, which then activates the alcohol's hydroxyl group, turning it into a good leaving group. organic-chemistry.org The deprotonated N-hydroxyphthalimide then acts as the nucleophile, displacing the activated hydroxyl group to form the N-(2,4,5-trifluorobenzyloxy)phthalimide intermediate. missouri.eduresearchgate.net As with the previous method, subsequent hydrazinolysis is required to release the final product. nih.gov

Table 1: Key Reagents in Phosphine-Mediated O-Alkylation

| Role | Example Reagent(s) | Function |

|---|---|---|

| Alcohol | 2,4,5-Trifluorobenzyl alcohol | Source of the alkyl group |

| Hydroxylamine Source | N-Hydroxyphthalimide (NHPI) | Nucleophile |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate |

| Azodicarboxylate | DEAD, DIAD | Activates the alcohol |

Nucleophilic Substitution Reactions with Halogenated Benzyl (B1604629) Precursors

The most direct approach to forming the O-(2,4,5-Trifluorobenzyl) ether linkage is through a standard nucleophilic substitution reaction. stackexchange.com In this method, a suitable hydroxylamine derivative, often one with a protecting group on the nitrogen (e.g., tert-butyl N-hydroxycarbamate), acts as the nucleophile. organic-chemistry.org This nucleophile displaces a halide from an electrophilic precursor, such as 2,4,5-trifluorobenzyl bromide or 2,4,5-trifluorobenzyl chloride. organic-chemistry.org

Primary benzylic halides like 2,4,5-trifluorobenzyl bromide are highly reactive towards nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. stackexchange.com The reaction is driven by the formation of a stable leaving group (Br⁻ or Cl⁻) and the creation of the desired C-O bond. The use of a protected hydroxylamine is often necessary to prevent over-alkylation and ensure that the reaction occurs on the oxygen atom rather than the nitrogen. nih.gov Following the substitution reaction, a deprotection step is required to yield the final this compound. organic-chemistry.org

Synthesis of the 2,4,5-Trifluorobenzyl Moiety Precursors

The availability of a suitable 2,4,5-trifluorobenzyl electrophile is a prerequisite for the synthesis of the target compound. These precursors are typically halogenated derivatives or alcohols, which can be synthesized from more fundamental starting materials.

Derivatization from 2,4,5-Trifluorotoluene (B1591408)

A common strategy for preparing benzyl halides is through the radical bromination of the corresponding toluene (B28343) derivative. scientificupdate.com In this case, 2,4,5-trifluorotoluene would serve as the starting material. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light, is the standard method for this transformation. chemistrysteps.comnih.gov

The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic methyl group. chemistrysteps.com This generates a resonance-stabilized benzylic radical, which then reacts with a source of bromine (either Br₂ generated in situ or NBS itself) to form the 2,4,5-trifluorobenzyl bromide product. chemistrysteps.comlookchem.com Careful control of reaction conditions is necessary to favor mono-bromination and prevent the formation of di- and tri-brominated side products. scientificupdate.com

Functionalization of Fluorinated Benzaldehydes or Benzyl Alcohols

An alternative and highly effective route to the required precursors involves the functionalization of oxidized starting materials like 2,4,5-trifluorobenzaldehyde (B50696) or 2,4,5-trifluorobenzoic acid. google.comgoogle.com

The synthesis can begin with the reduction of 2,4,5-trifluorobenzaldehyde to 2,4,5-trifluorobenzyl alcohol. sigmaaldrich.comchemscene.com This reduction is readily achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH₄) in an alcoholic solvent. google.com

Once the 2,4,5-trifluorobenzyl alcohol is obtained, it can be converted into a more reactive electrophile, typically the corresponding benzyl bromide. google.comchemicalbook.com This transformation can be accomplished by treating the alcohol with a brominating agent like hydrobromic acid (HBr), often with a phase-transfer catalyst, or with phosphorus tribromide (PBr₃). chemicalbook.com This two-step sequence, starting from the aldehyde or the corresponding carboxylic acid, provides a reliable and high-yielding pathway to the necessary 2,4,5-trifluorobenzyl bromide precursor. google.comchemicalbook.com

Table 2: Summary of Synthetic Pathways for 2,4,5-Trifluorobenzyl Precursors

| Starting Material | Intermediate(s) | Final Precursor | Key Reagents |

|---|---|---|---|

| 2,4,5-Trifluorotoluene | 2,4,5-Trifluorobenzyl radical | 2,4,5-Trifluorobenzyl bromide | NBS, AIBN/Light |

| 2,4,5-Trifluorobenzaldehyde | - | 2,4,5-Trifluorobenzyl alcohol | NaBH₄ or KBH₄ |

| 2,4,5-Trifluorobenzyl alcohol | - | 2,4,5-Trifluorobenzyl bromide | HBr or PBr₃ |

| 2,4,5-Trifluorobenzoic acid | 2,4,5-Trifluorobenzoyl chloride | 2,4,5-Trifluorobenzyl alcohol | 1. SOCl₂ 2. NaBH₄ |

Protecting Group Chemistry in O-Hydroxylamine Synthesis

Protecting the amine functionality is essential in multi-step syntheses to prevent unwanted side reactions with a wide range of reagents, including oxidizing agents, alkylating agents, and carbonyl compounds. researchgate.net In the synthesis of O-substituted hydroxylamines, the nitrogen atom's nucleophilicity must be masked to direct alkylation or other functionalizations to the oxygen atom. Carbamates are among the most popular and effective protecting groups for amines due to their ability to render the nitrogen non-nucleophilic, their stability under various reaction conditions, and the relative ease with which they can be installed and removed. masterorganicchemistry.com

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry. fishersci.co.uk It transforms the amine into a urethane (B1682113) derivative, effectively inhibiting its reactivity. researchgate.net

Installation: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com The reaction conditions are flexible, generally proceeding with high yields under mild conditions. fishersci.co.uk The process is often carried out in solvents like water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at room temperature or with moderate heating in the presence of a base such as sodium hydroxide, sodium bicarbonate, or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk

Deprotection: Removal of the Boc group is a straightforward carbamate (B1207046) hydrolysis under acidic conditions. fishersci.co.uk The most common reagent for this is trifluoroacetic acid (TFA), often used neat or in a solution with a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.com Concentrated hydrochloric acid (HCl) is also frequently employed. fishersci.co.uk The reaction is typically fast and occurs at room temperature. fishersci.co.ukmasterorganicchemistry.com The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable t-butyl carbocation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. masterorganicchemistry.com For compounds that are sensitive to strong acids, alternative deprotection methods using reagents like trimethylsilyl (B98337) iodide (TMSI) or zinc bromide are available, though they may require longer reaction times. fishersci.co.uk

| Step | Reagents and Conditions | Purpose | Typical Solvents |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, NaHCO₃, DMAP) | To mask the nucleophilicity of the amine nitrogen. researchgate.netfishersci.co.uk | Water, THF, Acetonitrile, Dichloromethane |

| Deprotection (Acidic) | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | To remove the Boc group and regenerate the free amine. fishersci.co.ukmasterorganicchemistry.com | Dichloromethane, Ethyl acetate, Water |

| Deprotection (Mild) | Trimethylsilyl iodide (TMSI) or Zinc bromide (ZnBr₂) | To remove the Boc group under non-strongly acidic conditions for sensitive substrates. fishersci.co.uk | Dichloromethane |

While the Boc group is widely used, other protecting groups are employed depending on the specific requirements of the synthetic route, particularly the need for orthogonal stability (i.e., the ability to remove one protecting group without affecting another).

Carboxybenzyl (Cbz or Z): Introduced by Bergmann and Zervas, the Cbz group is another common carbamate-based protecting group. masterorganicchemistry.com It is installed using benzyl chloroformate (Cbz-Cl). A key advantage of the Cbz group is its stability under the acidic conditions used to remove Boc groups. masterorganicchemistry.com Deprotection is typically achieved via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd-C), a method that does not affect acid-labile or base-labile groups. masterorganicchemistry.commasterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions. researchgate.netmasterorganicchemistry.com It is typically removed using a secondary amine base, such as piperidine. masterorganicchemistry.com This allows for an orthogonal protection strategy in molecules that may also contain acid-labile (e.g., Boc) or hydrogenation-labile (e.g., Cbz) protecting groups. masterorganicchemistry.com

N-Hydroxyphthalimide: This reagent serves as a protected form of hydroxylamine itself and is a versatile starting material for preparing O-substituted hydroxylamines. nih.govresearchgate.net The synthesis involves the O-alkylation of N-hydroxyphthalimide with an alkyl halide (such as benzyl chloride or 2,3,4,5,6-pentafluorobenzyl bromide). nih.gov The phthalimide group is then removed, often through hydrazinolysis (using hydrazine) or acidic hydrolysis, to yield the desired O-substituted hydroxylamine hydrochloride. nih.govresearchgate.net This method avoids direct alkylation of hydroxylamine, which can lead to mixtures of N- and O-alkylated products.

| Protecting Group | Abbreviation | Installation Reagent | Key Deprotection Condition | Orthogonality |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl) masterorganicchemistry.com | Stable to base and hydrogenation. masterorganicchemistry.com |

| Carboxybenzyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd-C) masterorganicchemistry.com | Stable to acid and mild base. masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com | Stable to acid and hydrogenation. |

| Phthalimide | Pht | N-Hydroxyphthalimide (used as substrate) | Hydrazinolysis or Acidic Hydrolysis nih.govresearchgate.net | N/A (acts as hydroxylamine precursor) |

Considerations for Scalable Synthesis and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale introduces numerous challenges, including cost, safety, and process robustness. For the synthesis of O-benzylhydroxylamine and its analogues, these considerations are critical.

Process optimization is crucial for maximizing yield and minimizing costs. Modern approaches to optimization are increasingly leveraging computational tools. Bayesian Optimization (BO), for example, is a sample-efficient machine learning method that can accelerate the optimization of complex processes, such as pharmaceutical manufacturing. openreview.netxtalpi.com By intelligently selecting experiments to perform, BO can navigate high-dimensional design spaces more effectively than traditional trial-and-error methods, leading to faster identification of optimal reaction conditions. openreview.net This approach has been demonstrated in the optimization of penicillin production and holds promise for complex chemical syntheses. openreview.netxtalpi.com

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk, especially with hazardous reagents like hydroxylamine, due to large volumes. mdpi.com | Enhanced safety due to small hold-up volume and superior temperature control. mdpi.com |

| Heat & Mass Transfer | Often limited, can lead to temperature gradients and reduced selectivity. | Excellent heat and mass transfer, leading to better control and higher efficiency. mdpi.com |

| Scalability | Scaling up can be complex and may require significant reactor redesign. | Easily scalable by running the process for a longer duration or using parallel reactors ("numbering-up"). |

| Efficiency | Can be less efficient; may require larger excesses of reagents. | Higher efficiency; allows for recycling of unreacted materials and solvents. mdpi.com |

| Example Application | Traditional synthesis of many chemical intermediates. | Optimized synthesis of N-benzylhydroxylamine hydrochloride. mdpi.com |

Chemical Reactivity and Mechanistic Investigations of O 2,4,5 Trifluorobenzyl Hydroxylamine

Nucleophilic Behavior of the Hydroxylamine (B1172632) Nitrogen Atom

The reactivity of O-(2,4,5-Trifluorobenzyl)hydroxylamine is fundamentally governed by the nucleophilic character of its terminal nitrogen atom. As with other hydroxylamines, the nitrogen possesses a lone pair of electrons, rendering it a potent nucleophile capable of attacking electron-deficient centers. However, the presence of the O-(2,4,5-trifluorobenzyl) group significantly modulates this reactivity. The fluorine atoms on the benzene (B151609) ring exert a strong electron-withdrawing inductive effect, which is transmitted through the benzyl (B1604629) moiety to the oxygen and, subsequently, to the nitrogen atom. This effect decreases the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity compared to unsubstituted O-benzylhydroxylamine. Despite this modulation, the nitrogen atom remains the primary site for nucleophilic attack in many reactions, including the characteristic condensation with carbonyl compounds.

Condensation Reactions with Carbonyl Compounds: Oxime Formation

A hallmark reaction of this compound is its condensation with aldehydes and ketones to form the corresponding O-substituted oximes. This reaction proceeds via a nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. The initial addition forms a tetrahedral intermediate, known as a carbinolamine, which then undergoes dehydration to yield the stable C=N double bond of the oxime ether.

This derivatization is analogous to the well-documented reactions of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a reagent widely used for the analysis of carbonyl compounds. nih.govresearchgate.net The reaction is robust and applicable to a wide range of aldehydes and ketones, forming stable derivatives. nih.gov

The formation of oximes from O-substituted hydroxylamines and carbonyl compounds is generally a rapid and reversible process, though the equilibrium often strongly favors the product. The reaction rate is highly dependent on the pH of the medium. It is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.

pH: Acidic conditions accelerate the reaction, but very low pH can be detrimental as it leads to the protonation of the hydroxylamine, rendering it non-nucleophilic.

Reactant Concentration: The rate is dependent on the concentration of both the hydroxylamine and the carbonyl compound.

Temperature: Increased temperature can accelerate the reaction, but may also promote side reactions.

The trifluorobenzyl group plays a critical role in the reactivity of the hydroxylamine. The introduction of fluorine atoms into organic molecules is known to alter their chemical and physical properties, including lipophilicity, metabolic stability, and electronic characteristics. organic-chemistry.org In the case of this compound, the electron-withdrawing nature of the fluorine atoms has several consequences:

Electronic Effects: The reduced electron density on the nitrogen atom, as described in section 3.1, can decrease the intrinsic rate of nucleophilic attack compared to non-fluorinated analogues.

Steric Effects: While fluorine has a small atomic radius, the substitution pattern can influence the approach of the nucleophile to the carbonyl compound. However, in studies with the more sterically hindered PFBHA, reactions proceed efficiently with a variety of carbonyls, though significantly substituted ketones (e.g., diisobutyl ketone) show lower yields, indicating that steric hindrance can be a limiting factor. nih.govresearchgate.net

Research on PFBHA has provided data on its reactivity with various carbonyl compounds, which serves as a useful proxy for understanding the reactivity of its trifluorobenzyl counterpart. The yields of oxime formation are generally high for aldehydes and less hindered ketones.

| Carbonyl Compound | Type | Reported Yield with PFBHA (%) nih.gov |

|---|---|---|

| Formaldehyde | Aldehyde | 95 |

| Acetaldehyde | Aldehyde | 92 |

| Benzaldehyde | Aldehyde | 98 |

| Acetone | Ketone | 85 |

| Acetophenone | Ketone | 90 |

| Diisobutyl Ketone | Hindered Ketone | < 5 |

| 2,4-Hexanedione | Diketone | < 5 |

Participation in Multicomponent and Cascade Reactions

O-substituted hydroxylamines are valuable reactants in complex transformations that build molecular complexity in a single step. Their nucleophilic nitrogen can initiate sequences of reactions, leading to the formation of heterocyclic structures.

The nucleophilic nitrogen of hydroxylamine derivatives can participate in conjugate addition reactions, such as the aza-Michael reaction, with α,β-unsaturated carbonyl compounds. This reactivity has been exploited in tandem sequences. For instance, a tandem aza-Michael/hemiacetal reaction has been reported between an α,β-unsaturated aldehyde, (E)-4-(2,4,5-trifluorophenyl)but-2-enal, and N-Boc-protected hydroxylamine. researchgate.net In this process, the hydroxylamine first adds to the carbon-carbon double bond (aza-Michael addition). The resulting intermediate then undergoes an intramolecular cyclization, where the oxygen atom of the hydroxylamine moiety attacks the aldehyde carbonyl to form a stable five-membered isoxazolidine (B1194047) ring containing a hemiacetal. researchgate.net This demonstrates the potential for this compound to be used in similar cascade reactions to construct complex heterocyclic systems.

While direct [3+2] cycloaddition reactions where the hydroxylamine acts as a three-atom component are not typical for O-alkyl hydroxylamines, related derivatives have been shown to participate in other forms of cycloadditions. For example, O-acyl hydroxylamines can serve as electrophilic nitrogen sources in copper-catalyzed reactions. nih.gov Furthermore, azomethine imines, which can be generated from N-aminated precursors, are well-known to undergo [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net Although direct evidence for this compound participating as a dipole in cycloadditions is not prominent, its derivatives, such as the corresponding oximes, could potentially undergo further transformations or rearrangements that involve cyclization steps.

Reductive Cleavage Reactions of the N-O Bond

The nitrogen-oxygen (N-O) bond in hydroxylamines is relatively weak and susceptible to cleavage under reductive conditions. mdpi.com This reactivity is a cornerstone of hydroxylamine chemistry, enabling their use as synthetic intermediates. For O-alkylated hydroxylamines like this compound, reductive cleavage of the N-O bond typically yields the corresponding primary amine and alcohol.

The general transformation can be represented as: R-ONH₂ + 2[H] → R-OH + NH₃

Various reducing agents can effect this transformation, with the reaction mechanism often involving single electron transfer (SET) or nucleophilic attack on the oxygen or nitrogen atom. The choice of reducing agent and reaction conditions can influence the efficiency and selectivity of the cleavage.

Commonly employed methods for the reductive cleavage of N-O bonds in related systems include:

Catalytic Hydrogenation: Transition metal catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently used with a source of hydrogen (e.g., H₂ gas, formic acid, ammonium (B1175870) formate) to achieve N-O bond cleavage. The catalytic reduction of oximes, which are structurally related to O-alkylhydroxylamines, often faces the challenge of over-reduction to the primary amine, indicating the lability of the N-O bond under these conditions. nih.govepfl.ch

Dissolving Metal Reductions: Systems like sodium in liquid ammonia (B1221849) (Na/NH₃) are powerful reducing agents capable of cleaving the N-O bond.

Metal Hydrides: Reagents such as lithium aluminum hydride (LiAlH₄) can also be used, although their reactivity needs to be carefully controlled to avoid side reactions.

Samarium(II) Iodide (SmI₂): This single-electron transfer reagent is known to be effective for the reductive cleavage of N-O bonds in hydroxylamine and hydroxamic acid derivatives under mild conditions. researchgate.netnih.gov

| Reducing System | Typical Substrate | Expected Products from this compound | General Mechanistic Pathway |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | O-alkylhydroxylamines, Oximes | 2,4,5-Trifluorobenzyl alcohol and Ammonia | Heterogeneous catalysis involving hydrogen activation on the metal surface. |

| Dissolving Metal (e.g., Na/NH₃) | O-alkylhydroxylamines | 2,4,5-Trifluorobenzyl alcohol and Ammonia | Single electron transfer from the metal to the substrate. |

| Samarium(II) Iodide (SmI₂) | Hydroxylamine derivatives | 2,4,5-Trifluorobenzyl alcohol and Ammonia | Single electron transfer under mild, neutral conditions. |

Interactions with Metal Centers and Role in Coordination Chemistry

The coordination chemistry of this compound is not specifically detailed in the available literature. However, the behavior of hydroxylamines and their derivatives as ligands for metal ions is a well-established area of study.

Ligand Properties of O-Hydroxylamines

O-substituted hydroxylamines can act as ligands, coordinating to metal centers through the lone pair of electrons on the nitrogen atom. The general coordination behavior is analogous to that of primary amines. The steric and electronic properties of the O-substituent play a crucial role in the stability and structure of the resulting metal complexes.

The trifluorobenzyl group in this compound is sterically demanding and electronically withdrawing. These features would be expected to modulate the ligand's coordination properties:

Steric Hindrance: The bulky trifluorobenzyl group may influence the coordination number and geometry of the resulting metal complexes, potentially favoring lower coordination numbers.

Electronic Effects: The electron-withdrawing fluorine atoms will decrease the electron density on the nitrogen atom, thereby reducing its basicity and donor strength compared to non-fluorinated analogues. This could lead to weaker metal-ligand bonds. nsf.gov

The coordination of fluorinated ligands to metal centers has been a subject of significant research, as the fluorine atoms can impart unique properties to the resulting complexes, such as enhanced thermal stability and altered reactivity. nsf.gov

Redox Chemistry Involving the Hydroxylamine Moiety

The hydroxylamine functional group can participate in redox reactions when coordinated to a metal center. The metal can either facilitate the oxidation or reduction of the hydroxylamine ligand, or the ligand can influence the redox potential of the metal center.

While specific redox studies on complexes of this compound are unavailable, general principles suggest that the coordinated hydroxylamine moiety can undergo oxidation to nitroso or nitro compounds, or be reduced. The electron-withdrawing nature of the trifluorobenzyl group would likely make the coordinated ligand more susceptible to reduction and more resistant to oxidation compared to its non-fluorinated counterparts.

The interaction between a metal center and a hydroxylamine ligand can lead to interesting redox-active systems where both the metal and the ligand can exist in multiple oxidation states. The study of such systems is crucial for understanding and developing new catalytic processes.

| Property | Influence of the 2,4,5-Trifluorobenzyl Group |

| Basicity of Nitrogen | Decreased due to the electron-withdrawing effect of fluorine atoms. |

| Donor Strength | Reduced, potentially leading to weaker metal-ligand bonds. |

| Steric Bulk | Increased, which can affect the coordination geometry and stability of complexes. |

| Redox Potential | The ligand is expected to be more resistant to oxidation and more prone to reduction. |

Applications As a Reagent in Advanced Organic Synthesis and Chemical Analysis

Derivatization Reagent for Analytical Purposes

In analytical chemistry, derivatization is a technique used to convert a compound into a product of similar structure, called a derivative, that has properties more suitable for a given analytical method. O-(2,4,5-Trifluorobenzyl)hydroxylamine is particularly effective in this role for the analysis of carbonyl compounds. The principles of its application are well-documented through studies of its analogue, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). nih.govcopernicus.org

This compound reacts readily with aldehydes and ketones to form stable O-oxime derivatives. researchgate.net This reaction is crucial for chromatographic analysis for several reasons:

Improved Stability and Volatility: The resulting oximes are generally more volatile and thermally stable than the parent carbonyl compounds, making them ideal for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Enhanced Chromatographic Resolution: The derivatives can be more easily separated and resolved from other components in a complex mixture.

Suitability for Liquid Chromatography: These derivatives are also suitable for analysis by Liquid Chromatography with Ultraviolet detection (LC-UV), providing a versatile analytical approach for a wide range of carbonyl compounds. cdc.govnih.govresearchgate.net

The presence of the trifluorobenzyl group is key to the reagent's ability to create derivatives with high sensitivity. The three fluorine atoms are highly electronegative, making the resulting oxime derivatives extremely responsive to Electron Capture Detection (ECD). nih.gov ECD is a highly sensitive technique used in gas chromatography that is particularly effective at detecting molecules containing electrophilic functional groups like halogens. This allows for the quantification of aldehydes and ketones at trace and ultra-trace levels, which is often impossible with underivatized compounds. nih.govnih.govnih.gov

This derivatization strategy has been successfully applied to develop robust analytical methods for various classes of compounds. The primary targets are aldehydes and ketones, which are prevalent in environmental, industrial, and biological samples. nih.gov Methods have been developed for a diverse range of carbonyl compounds, from simple aliphatic aldehydes to more complex keto steroids. nih.govnih.gov Furthermore, its utility extends to the derivatization of certain carboxylic acids, broadening its scope in analytical chemistry. sigmaaldrich.com

Table 1: Analytical Applications of Fluorinated O-Benzylhydroxylamine Derivatization

Analyte Class Specific Examples Analytical Technique Primary Benefit of Derivatization Aldehydes Formaldehyde, Acrolein, Benzaldehyde, Glyoxal GC-MS, GC-ECD, LC-UV Increased volatility, thermal stability, and enhanced detection sensitivity. [2, 9] Ketones Acetophenone, Butanedione, Keto steroids GC-MS, GC-ECD Enables trace-level detection and quantification. [3, 5] Acids Prostaglandins, Thromboxane B2 GC-MS Converts non-volatile acids into analyzable derivatives. mdpi.com

Key Building Block for Complex Molecular Scaffolds

Beyond its role in analysis, this compound serves as a valuable building block in organic synthesis, providing a direct route to incorporate both nitrogen and a protected oxygen atom into a molecular framework.

As a substituted hydroxylamine (B1172632), this reagent is a key component in the synthesis of five-membered heterocyclic systems like isoxazolidines and isoxazolines. rasayanjournal.co.inwisdomlib.org These structures are formed through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, where the hydroxylamine derivative reacts with a dipolarophile, such as an alkene or alkyne. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction is a powerful method for constructing N-O containing rings with high regioselectivity and stereoselectivity. nih.govmdpi.com The resulting isoxazolidine (B1194047) scaffold, containing the 2,4,5-trifluorobenzyloxy group, is a versatile intermediate for further synthetic transformations. nih.govmdpi.com

Chiral β-amino acids are critical components in the development of pharmaceuticals and other biologically active molecules. nih.govmdpi.comresearchgate.net Synthetic strategies leveraging hydroxylamine derivatives provide a pathway to these important structures. nih.govrsc.org The 2,4,5-trifluorophenyl moiety, in particular, is a key structural element in various modern pharmaceuticals. For instance, the β-amino acid (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a crucial part of the diabetes drug sitagliptin. researchgate.net While the synthesis of this specific molecule may involve multiple routes, the use of building blocks like this compound offers a strategic approach for incorporating the necessary fluorinated phenyl group in the synthesis of new chiral β-amino acid derivatives and related architectures. researchgate.netmdpi.com

Use in Chemical Probe Development

Design and Synthesis of Chemically Active Probes

The design of a chemical probe is a meticulous process that requires a deep understanding of the target biological system. A typical chemical probe consists of three key components: a recognition element that selectively binds to the target molecule, a reactive group for covalent bond formation (often photoactivatable), and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis.

The synthesis of such probes often involves multi-step organic reactions. The this compound molecule offers a versatile scaffold for the construction of chemical probes. The hydroxylamine functional group is particularly useful as it can readily react with aldehydes and ketones to form stable oxime ethers. This reaction can be employed to conjugate the trifluorobenzyl moiety to a larger molecular scaffold or to a recognition element that contains a carbonyl group.

The trifluorobenzyl group itself can serve several purposes. The fluorine atoms can enhance the binding affinity and selectivity of the probe for its target through favorable electrostatic interactions. Furthermore, the trifluoromethyl group is often used in the design of photoaffinity probes. For instance, a trifluoromethyldiazirine group, a small and highly reactive photophore, can be generated from a trifluoromethyl group and is known to form covalent bonds with target proteins upon photoactivation.

The general synthetic strategy for creating a chemical probe using this compound could involve the following steps:

Functionalization of the recognition element: A known ligand or pharmacophore that binds to the target of interest is chemically modified to introduce a carbonyl group (an aldehyde or a ketone).

Oxime ligation: The modified recognition element is then reacted with this compound to form a stable oxime linkage.

Introduction of a reporter tag: A reporter tag, such as a fluorophore or a biotin (B1667282) molecule, can be attached to the other end of the probe, often through a flexible linker, to enable visualization and isolation of the probe-target complex.

| Component | Function | Potential Role of this compound |

| Recognition Element | Binds selectively to the biological target. | Can be conjugated to the recognition element via the hydroxylamine group. |

| Reactive Group | Forms a covalent bond with the target upon activation. | The trifluoromethylphenyl group could be a precursor to a photoactivatable group like trifluoromethyldiazirine. |

| Reporter Tag | Enables detection, visualization, and/or isolation of the probe-target complex. | The trifluorobenzyl moiety could be part of a larger scaffold that includes a reporter tag. |

Applications in Exploring Molecular Interactions

Chemically active probes are invaluable tools for elucidating complex biological processes at the molecular level. They are widely used in chemical biology and drug discovery to identify and validate new drug targets, to study protein-protein interactions, and to map the binding sites of small molecules on their protein targets.

Once a chemical probe based on this compound is synthesized, it can be introduced into a biological system, such as a cell lysate or live cells. The probe will then selectively bind to its target molecule. Upon activation (e.g., by UV light in the case of a photoaffinity probe), the reactive group will form a covalent bond with the target, permanently labeling it.

The labeled target can then be detected and identified using various analytical techniques. If the probe contains a fluorescent tag, the location of the target within the cell can be visualized using fluorescence microscopy. If the probe contains a biotin tag, the probe-target complex can be isolated from the complex biological mixture using affinity purification techniques, such as streptavidin chromatography. The isolated protein can then be identified by mass spectrometry.

This information can provide crucial insights into the function of the target protein and its role in disease. For example, identifying the cellular targets of a bioactive small molecule is a critical step in understanding its mechanism of action and for optimizing its therapeutic properties.

| Application | Description | Potential Contribution of a Probe with this compound |

| Target Identification | Identifying the specific biomolecule(s) that a bioactive compound interacts with. | A probe could be designed to mimic a bioactive compound, with the trifluorobenzyl group contributing to binding or serving as a reactive handle. |

| Target Validation | Confirming that engagement of the identified target by a molecule leads to a specific biological outcome. | Covalent labeling by the probe can help to confirm target engagement in a cellular context. |

| Binding Site Mapping | Determining the specific amino acid residues of a protein that a small molecule binds to. | Covalent crosslinking by the photoactivatable group derived from the trifluorobenzyl moiety can allow for identification of the binding pocket through proteomic analysis. |

| Enzyme Activity Profiling | Assessing the activity of specific enzymes within a complex biological sample. | Probes can be designed as activity-based probes that covalently modify the active site of a target enzyme. |

Structure Reactivity Relationships and Analog Design in O 2,4,5 Trifluorobenzyl Hydroxylamine Scaffolds

Electronic Effects of Trifluorination on Reactivity and Selectivity

The introduction of three fluorine atoms onto the benzyl (B1604629) ring of O-(2,4,5-Trifluorobenzyl)hydroxylamine profoundly alters its electronic landscape, which in turn modulates its reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect through both inductive (-I) and resonance (-R) effects. This trifluorination has several key consequences for the reactivity of the hydroxylamine (B1172632) functionality.

The electron-withdrawing nature of the 2,4,5-trifluorobenzyl group decreases the electron density on the oxygen and nitrogen atoms of the hydroxylamine moiety. This reduction in electron density lowers the nucleophilicity of the nitrogen atom, making it less reactive in reactions that require nucleophilic attack, such as amination reactions. However, this electronic modification can be advantageous in other contexts. For instance, in the design of enzyme inhibitors, the altered electronic properties can influence binding affinity and mechanism of action.

The trifluorination also impacts the acidity of the N-H proton. The electron-withdrawing fluorine atoms stabilize the conjugate base, making the hydroxylamine a stronger acid compared to its non-fluorinated counterpart. This enhanced acidity can be a critical factor in reactions where deprotonation is a key step.

Furthermore, the electronic effects of trifluorination can influence the stability of reaction intermediates. For example, in radical reactions, the trifluorobenzyl group can affect the stability of adjacent radical centers, thereby influencing the reaction pathway and product distribution. Computational studies on N-monosubstituted hydroxylamines have indicated that electron-withdrawing groups can destabilize the corresponding N-oxyl radicals, which would increase the O-H bond dissociation energy (BDE) and decrease free radical scavenging activity. acs.org

Steric Effects of the 2,4,5-Trifluorobenzyl Moiety

Steric effects, arising from the spatial arrangement of atoms, play a crucial role in the reactivity of this compound. numberanalytics.com The 2,4,5-trifluorobenzyl group, while not excessively bulky, introduces a degree of steric hindrance around the hydroxylamine functionality. This steric bulk can influence the rate and selectivity of its reactions.

In reactions with sterically demanding substrates, the trifluorobenzyl group can hinder the approach of the reacting molecule, leading to slower reaction rates compared to less hindered hydroxylamines. chemistrytalk.org For example, in the formation of oximes through reaction with ketones, the steric bulk of both the ketone and the hydroxylamine derivative will influence the reaction kinetics.

This steric hindrance can also be exploited to control the regioselectivity and stereoselectivity of reactions. numberanalytics.com By restricting the possible orientations of approach for a reactant, the trifluorobenzyl moiety can favor the formation of a specific isomer. This principle is widely used in medicinal chemistry and materials science to achieve desired molecular geometries.

Systematic Investigation of Substituent Effects on Chemical Behavior

Systematic studies on substituted O-benzylhydroxylamine analogs, including halogenated derivatives, have provided valuable insights into how modifications to the aromatic ring influence chemical behavior.

The nature of the substituents on the benzyl ring directly affects the strength of the O-N bond and the lability of the N-H bond in O-benzylhydroxylamines. Electron-withdrawing groups, such as the three fluorine atoms in this compound, are expected to strengthen the O-N bond due to the inductive effect, making it more resistant to cleavage.

Conversely, these electron-withdrawing substituents facilitate the cleavage of the N-H bond by stabilizing the resulting anion. This can enhance the efficiency of reactions where the hydroxylamine acts as a nucleophile after deprotonation.

In the context of designing redox-triggered molecules, substituents on the benzyl ring can be used to tune the susceptibility of the molecule to oxidation or reduction, which in turn can trigger bond cleavage events. For example, studies on para-substituted O-benzyl sulfohydroxamic acid derivatives have shown that the nature of the substituent influences their ability to act as nitroxyl (B88944) (HNO) donors upon redox activation. nih.gov

The following table illustrates the effect of substituents on the pKa of the N-H proton in a series of hypothetical substituted O-benzylhydroxylamines, demonstrating the impact of electronic effects on this key chemical property.

| Substituent (X) | Predicted pKa | Electronic Effect |

| 4-OCH₃ | Higher | Electron-donating |

| 4-H | Reference | Neutral |

| 4-Cl | Lower | Electron-withdrawing |

| 4-NO₂ | Much Lower | Strongly electron-withdrawing |

| 2,4,5-F₃ | Lower | Strongly electron-withdrawing |

This table is illustrative and based on established principles of physical organic chemistry. Actual pKa values would require experimental determination.

The trifluorobenzyl moiety of this compound can participate in various non-covalent interactions that are crucial for molecular recognition and the formation of supramolecular assemblies. researchgate.net The electron-deficient nature of the trifluorinated aromatic ring makes it a good candidate for π-π stacking interactions with electron-rich aromatic systems.

The trifluoromethyl group, a related fluorinated moiety, has been shown to act as both an electrophile and a nucleophile in non-covalent interactions, a property that may be shared by the trifluorobenzyl group. nih.gov This amphiphilic nature allows for a wider range of potential binding partners and geometries.

The table below summarizes the types of non-covalent interactions the 2,4,5-trifluorobenzyl group can participate in, which are key to its role in molecular recognition.

| Interaction Type | Description | Role of Trifluorobenzyl Group |

| π-π Stacking | Interaction between aromatic rings | Electron-deficient partner |

| Hydrogen Bonding | C-F---H interactions | Hydrogen bond acceptor |

| Dipole-Dipole Interactions | Interaction between molecular dipoles | Contributes to overall molecular dipole |

| Halogen Bonding | Interaction involving a halogen atom as an electrophile | Potential for fluorine to act as a halogen bond donor |

Design Principles for Modified O-Hydroxylamine Analogues

The design of modified O-hydroxylamine analogues, including those with fluorinated benzyl groups, is guided by the principles of physical organic chemistry. nih.gov By strategically placing substituents on the benzyl ring, one can fine-tune the electronic and steric properties of the molecule to achieve a desired chemical reactivity or binding affinity.

For instance, to increase the nucleophilicity of the hydroxylamine, one might introduce electron-donating groups on the aromatic ring. Conversely, to enhance its acidity or its ability to act as a leaving group, electron-withdrawing groups would be favored. The introduction of fluorine atoms is a common strategy in drug design to improve metabolic stability and binding affinity. nih.gov

The position of the substituents is also critical. Ortho substituents will have a more pronounced steric effect than para substituents. The specific substitution pattern of the fluorine atoms in this compound creates a unique electronic and steric environment that dictates its chemical personality.

The design of novel O-hydroxylamine analogues often involves a multi-parameter optimization process, where properties such as reactivity, selectivity, stability, and solubility are all considered. The use of computational modeling can aid in predicting the effects of different substituents and guiding the synthesis of new and improved analogues. acs.org

Advanced Characterization Techniques for O 2,4,5 Trifluorobenzyl Hydroxylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Proton, Carbon-13, Fluorine-19)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of O-(2,4,5-Trifluorobenzyl)hydroxylamine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the compound's atomic connectivity and environment.

Proton (¹H) NMR: The ¹H NMR spectrum is used to identify the number and types of hydrogen atoms. For this compound, one would expect to observe signals for the two aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the amine (NH₂) protons. The chemical shifts, integration values, and splitting patterns (multiplicity) are predicted based on the molecular structure. The aromatic protons' signals would be complex due to coupling with each other and with the fluorine atoms on the ring. The benzylic protons would likely appear as a singlet or a narrow triplet if coupled to the amine protons, and the amine protons themselves might appear as a broad singlet.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Number of Protons (Integration) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ~7.0-7.5 | 2H | Multiplet (m) | Aromatic C-H |

| ~4.8-5.0 | 2H | Singlet (s) | Benzylic CH₂ |

| Variable (Broad) | 2H | Broad Singlet (br s) | Amine NH₂ |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected: five for the aromatic carbons (four C-F and one C-C) and one for the benzylic carbon. The carbons directly bonded to fluorine will exhibit characteristic splitting (C-F coupling).

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Assignment |

|---|---|---|

| ~145-160 | Doublet of Doublets (dd) | Aromatic C-F |

| ~110-125 | Multiplet (m) | Aromatic C-H / C-C |

| ~65-75 | Singlet (s) or Triplet (t) | Benzylic CH₂ |

Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.govresearchgate.net It provides direct information about the chemical environment of the fluorine atoms. For this compound, three distinct signals would be expected, one for each of the fluorine atoms at the 2, 4, and 5 positions. The signals would be split by coupling to each other (F-F coupling) and to the adjacent aromatic protons (H-F coupling), providing valuable information for confirming the substitution pattern on the aromatic ring. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C-O, N-O, and C-F bonds, as well as aromatic C=C stretching.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3400 | N-H Stretch | Amine (NH₂) |

| 3000-3100 | Aromatic C-H Stretch | Aromatic Ring |

| 2850-2960 | Aliphatic C-H Stretch | Benzylic CH₂ |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1100-1350 | C-F Stretch | Aryl Fluoride |

| 1000-1250 | C-O Stretch | Ether-like (CH₂-O) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2,4,5-trifluorobenzyl moiety acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would show absorption maxima (λ_max) in the UV region (around 200-300 nm) corresponding to π → π* transitions within the substituted benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound (C₇H₆F₃NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

The calculated exact mass of the molecular ion [M]⁺ is 177.0401 g/mol . Electron ionization (EI) would likely lead to predictable fragmentation pathways.

Predicted Mass Spectrometry Fragmentation

| Predicted m/z | Possible Fragment Ion | Structural Origin |

|---|---|---|

| 177.0401 | [C₇H₆F₃NO]⁺ | Molecular Ion [M]⁺ |

| 144.0290 | [C₇H₄F₃]⁺ | Loss of -ONH₂ |

| 125.0181 | [C₆H₂F₃]⁺ | Loss of -CH₂ONH₂ |

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. A reversed-phase method, using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent (like acetonitrile or methanol), would be suitable. Detection using a UV detector set to the λ_max of the trifluorobenzyl chromophore would allow for the quantification of the main peak and any impurities. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography (GC): GC can also be used to assess purity, particularly for volatile impurities. Given the polarity of the hydroxylamine (B1172632) group, derivatization might be necessary to improve peak shape and thermal stability, although direct injection on a polar capillary column (e.g., a wax or cyano-based phase) is also feasible. A flame ionization detector (FID) would provide a general purity profile, while coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of any separated impurities by their mass spectra. The use of related compounds, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, as derivatizing agents for GC analysis is well-documented, highlighting the suitability of this technique for analyzing hydroxylamine derivatives.

X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. This technique provides unambiguous information on bond lengths, bond angles, and conformation in the solid state.

This compound itself is likely a liquid or a low-melting solid, making it unsuitable for single-crystal X-ray diffraction analysis at room temperature. However, this technique would be highly applicable to stable, crystalline derivatives. For instance, if the compound is converted into a salt (e.g., a hydrochloride or hydrobromide salt) or a co-crystal that forms high-quality single crystals, its structure could be determined. Similarly, oxime derivatives formed by reacting this compound with a ketone or aldehyde could potentially yield crystalline products suitable for analysis. To date, no publicly available crystal structures for this compound or its immediate derivatives have been reported.

Theoretical and Computational Studies of O 2,4,5 Trifluorobenzyl Hydroxylamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For O-(2,4,5-Trifluorobenzyl)hydroxylamine, Density Functional Theory (DFT) would be a primary method of choice. DFT calculations would provide insights into the molecule's electronic structure, optimized geometry, and energetic properties.

Key parameters that would be calculated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Distribution: Analysis of the Mulliken and Natural Bond Orbital (NBO) charges to understand the charge distribution across the molecule.

Frontier Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to predict sites for electrophilic and nucleophilic attack.

Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy of formation.

These calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy.

Table 1: Hypothetical Calculated Electronic Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -850 Hartree |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the pathways of chemical reactions. For this compound, this would involve studying its formation, decomposition, or its reactions with other molecules, such as carbonyl compounds to form oximes. researchgate.netnih.govresearchgate.net

The process would involve:

Potential Energy Surface (PES) Scanning: Identifying the lowest energy pathways for a given reaction.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which is the transition state. Common algorithms for this include the Berny algorithm.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state connects the reactants and products.

Activation Energy Calculation: Determining the energy barrier of the reaction, which is the difference in energy between the transition state and the reactants.

These studies would provide a detailed, atomistic understanding of the reaction kinetics and thermodynamics.

Table 2: Hypothetical Activation Energies for the Oximation Reaction with Formaldehyde (Note: The following data is illustrative and not based on published experimental or computational results.)

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic Addition | 15.2 |

| Dehydration | 10.5 |

| Overall | 15.2 |

Molecular Dynamics Simulations (if relevant for conformational analysis or interactions)

Molecular Dynamics (MD) simulations would be relevant for studying the conformational flexibility of this compound and its interactions with other molecules or in different solvent environments. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. mdpi.com

Key applications for this compound would include:

Conformational Analysis: Exploring the different spatial arrangements (conformers) of the molecule and their relative stabilities. This is particularly important for understanding the flexibility of the benzyl (B1604629) and hydroxylamine (B1172632) groups.

Solvation Effects: Simulating the compound in various solvents to understand how the solvent structure affects its conformation and reactivity.

Intermolecular Interactions: If studying its interaction with a larger molecule, such as a protein, MD simulations can reveal the key binding modes and interaction energies. nih.gov

Table 3: Hypothetical Dihedral Angle Distribution from a Molecular Dynamics Simulation (Note: The following data is illustrative and not based on published experimental or computational results.)

| Dihedral Angle (C-C-O-N) | Population (%) |

| 60° (gauche) | 65 |

| 180° (anti) | 35 |

In Silico Screening and Design of New Analogues Based on Chemical Interaction Profiles

In silico screening and rational drug design methodologies could be applied to design new analogues of this compound with desired properties. nih.govresearchgate.net This is a key component of modern medicinal chemistry and materials science.

The workflow would typically involve:

Pharmacophore Modeling: Identifying the key chemical features responsible for a particular biological activity or chemical property.

Virtual Screening: Screening large libraries of virtual compounds against a biological target or for a specific property.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a particular property.

Analogue Design: Modifying the structure of this compound to improve its properties based on the insights gained from the above methods. This could involve changing the substitution pattern on the benzene (B151609) ring or modifying the hydroxylamine moiety. acs.org

Table 4: Hypothetical QSAR Model for a Desired Property (Note: The following data is illustrative and not based on published experimental or computational results.)

| Descriptor | Coefficient |

| LogP | 0.45 |

| Dipole Moment | -0.21 |

| HOMO Energy | 0.15 |

| R² | 0.85 |

Emerging Research Directions and Future Outlook for O 2,4,5 Trifluorobenzyl Hydroxylamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of O-alkylhydroxylamines is a cornerstone for their application. Current methods often rely on multi-step procedures. A common route for analogous compounds involves the reaction of a benzyl (B1604629) halide with N-hydroxyphthalimide, followed by hydrazinolysis to release the desired hydroxylamine (B1172632). nih.gov Another established method is the Mitsunobu reaction, where an alcohol is reacted with N-hydroxyphthalimide, followed by deprotection with hydrazine (B178648). nih.gov

Future research is expected to focus on developing more sustainable and efficient synthetic pathways for O-(2,4,5-Trifluorobenzyl)hydroxylamine. This includes exploring one-pot syntheses, minimizing the use of hazardous reagents, and employing catalytic methods to improve atom economy. Green chemistry principles, such as using environmentally benign solvents and reducing energy consumption, will be pivotal in these new methodologies. The goal is to create scalable, cost-effective, and environmentally friendly processes that can make this reagent more accessible for various applications.

Table 1: Comparison of Potential Synthetic Routes for O-Alkylhydroxylamines

| Method | Key Reagents | Advantages | Challenges for Sustainability |

| Halide Displacement | Benzyl halide, N-hydroxyphthalimide, Hydrazine | Well-established, generally good yields. | Use of hydrazine, multi-step process. |

| Mitsunobu Reaction | Benzyl alcohol, N-hydroxyphthalimide, DEAD/DIAD, PPh₃, Hydrazine | Mild conditions, good for complex alcohols. | Stoichiometric phosphine (B1218219) oxide waste, use of azodicarboxylates. |

| Reductive Amination | Aldehyde, O-(trimethylsilyl)hydroxylamine, Borane (B79455)/triethylamine complex | Direct conversion from aldehydes. acs.org | Use of specialized silyl (B83357) and borane reagents. |

| Catalytic Approaches | (Future) e.g., Transition metal catalysts | High atom economy, potential for asymmetric synthesis. | Catalyst development, optimization of reaction conditions. |

Exploration of Undiscovered Chemical Transformations and Reactivity Modes

The primary and well-documented reactivity of O-alkylhydroxylamines, particularly the heavily studied PFBHA, is their reaction with aldehydes and ketones to form stable O-oxime derivatives. nih.govresearchgate.netnih.gov This transformation is fundamental to its use as a derivatization agent in analytical chemistry. The reaction with formaldehyde, for instance, is immediate and follows first-order kinetics. researchgate.net

However, the hydroxylamine moiety (—ONH₂) is capable of a wider range of chemical transformations that remain largely unexplored for the O-(2,4,5-Trifluorobenzyl) scaffold. Future research should venture beyond oxime formation to investigate:

N-Functionalization: Reactions involving alkylation, acylation, or arylation at the nitrogen atom to create novel trisubstituted hydroxylamine derivatives. nih.gov

Redox Chemistry: Investigating the compound's potential as a reducing agent or its behavior in oxidative reactions, which could lead to new synthetic applications. wikipedia.org

Rearrangement Reactions: Exploring conditions that could induce novel molecular rearrangements, potentially leading to the synthesis of complex heterocyclic structures.

Nucleophilic Reactions: While hydroxylamine can act as a nitrogen nucleophile, its potential as an oxygen nucleophile is less commonly exploited but has been demonstrated with certain substrates like phosphate (B84403) triesters. rsc.org

A deeper understanding of these reactivity modes will significantly broaden the synthetic utility of this compound beyond its current scope.

Expansion of Analytical and Synthetic Reagent Applications

The application of PFBHA as a derivatization reagent is extensive, used to enhance the detection of carbonyl-containing compounds in various matrices, including biological samples and environmental pollutants. nih.govfishersci.com It converts aldehydes and ketones into derivatives that are highly sensitive to electron capture detection (ECD) in gas chromatography (GC). nih.govnih.gov

This compound is poised to be a valuable addition to the analytical toolkit. The trifluorobenzyl group can offer different chromatographic properties (e.g., retention time, resolution) and mass spectrometric fragmentation patterns compared to the pentafluorobenzyl group. Future work should focus on:

Comparative Analytical Studies: Systematically comparing the performance of this compound against PFBHA for the analysis of various carbonyl compounds using techniques like GC-MS and LC-MS.

New Derivatization Protocols: Optimizing reaction conditions (pH, time, temperature) for the derivatization of challenging analytes. nih.gov

Synthetic Building Block: Utilizing the compound as a building block in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals, where the trifluorobenzyl group can impart desirable properties like metabolic stability or binding affinity.

Advanced Mechanistic Elucidation through Modern Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The characterization of PFBHA-derived oximes has been routinely accomplished using a suite of spectroscopic methods, including Gas Chromatography/Mass Spectrometry (GC/MS), Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). nih.govresearchgate.net

For this compound, future research will employ these and more advanced techniques to gain deeper mechanistic insights.

¹⁹F NMR Spectroscopy: This technique will be particularly valuable for probing the electronic environment of the fluorine atoms on the benzyl ring, providing detailed information about reaction intermediates and transition states.

Computational Chemistry: Density Functional Theory (DFT) calculations and other theoretical models can be used to predict reaction pathways, rationalize observed reactivity, and guide the design of new experiments.

In-situ Spectroscopy: Techniques like reaction monitoring via IR or NMR can provide real-time data on the kinetics and mechanism of reactions involving the hydroxylamine, helping to identify transient species.

These advanced studies will provide a fundamental understanding of the compound's behavior, enabling more precise control over its chemical transformations.

Rational Design of New Analogues with Tuned Chemical Properties

The specific substitution pattern of fluorine atoms on the benzyl ring significantly influences the compound's chemical and physical properties, including its reactivity, acidity, and lipophilicity. Research on other O-benzylhydroxylamine derivatives has demonstrated that modifying the halogen substitution pattern can dramatically alter biological activity, for example, by improving potency as enzyme inhibitors. nih.gov

The rational design of new analogues based on the this compound scaffold is a promising avenue for future research. This involves:

Structure-Property Relationship Studies: Synthesizing a library of related compounds with varying substitution patterns (e.g., moving the fluorine atoms, introducing other functional groups) and systematically evaluating their properties.

Targeted Applications: Designing analogues specifically for certain applications. For example, tuning the electronic properties of the benzyl ring could optimize the compound for use as a ¹⁹F NMR probe or enhance its performance as a derivatization agent for specific classes of analytes.

Bioactive Molecules: Using the trifluorobenzylhydroxylamine moiety as a scaffold for developing new bioactive compounds, leveraging the known importance of fluorine in medicinal chemistry to enhance properties like metabolic stability and binding affinity. nih.gov

This approach allows for the fine-tuning of molecular properties to meet the demands of specific synthetic or analytical challenges.

Q & A

Q. What are the recommended synthetic methodologies for O-(2,4,5-Trifluorobenzyl)hydroxylamine?

Methodological Answer: The synthesis typically involves benzylation of hydroxylamine using 2,4,5-trifluorobenzyl halides (e.g., bromide or chloride) under basic conditions. For example:

- Step 1: React hydroxylamine hydrochloride with 2,4,5-trifluorobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) .

- Step 2: Add a base (e.g., K₂CO₃ or Et₃N) to deprotonate hydroxylamine and drive the nucleophilic substitution .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Key Considerations: Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity by HPLC (>98% by reverse-phase C18 column) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions: Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Use desiccants (e.g., silica gel) to prevent hydrolysis .

- Stability Tests: Monitor decomposition via HPLC every 3 months. Degradation products (e.g., benzaldehyde derivatives) appear as new peaks at retention times <5 min .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Mechanistic Insight: Fluorine’s electron-withdrawing nature enhances the electrophilicity of the benzyl group, facilitating nucleophilic attacks (e.g., oxime formation). Use Hammett parameters (σₚ values: 0.15 for 2-F, 0.06 for 4-F) to quantify substituent effects .

- Kinetic Studies: Compare reaction rates with non-fluorinated analogs using stopped-flow spectroscopy. Fluorine substitution typically accelerates reactions by 2–3 fold .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Computational Validation: Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states and compare with experimental activation energies .

- Isotopic Labeling: Use ¹⁸O-labeled hydroxylamine to trace oxygen transfer pathways in reactions (e.g., oxime formation) .

- Case Study: If predicted regioselectivity conflicts with observed products, re-examine solvent effects (e.g., dielectric constant of DMF vs. THF) using COSMO-RS simulations .

Q. What strategies optimize yield in large-scale syntheses of this compound?

Methodological Answer:

Q. How can researchers address discrepancies in spectroscopic data for structural confirmation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.